molecular formula C13H14N2O2 B2513323 N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide CAS No. 2094286-76-5

N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide

Cat. No.: B2513323
CAS No.: 2094286-76-5
M. Wt: 230.267
InChI Key: PPIFAGFDGZCHBR-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide typically involves the reaction of 2-aminophenol with various aldehydes or ketones under different reaction conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as nano-ZnO in dimethylformamide (DMF) at 100°C . Another method involves the use of 2-aminophenol with ortho-esters or alkynones under different catalytic conditions .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of high-yield, eco-friendly processes. For example, the use of magnetic solid acid nanocatalysts has been reported to achieve high yields and good atom economy . These methods are advantageous due to their efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its wide range of biological activities.

    4-methylbenzoxazole: Similar structure with a methyl group at the 4-position, exhibiting similar biological properties.

    2-aminobenzoxazole: A precursor in the synthesis of various benzoxazole derivatives.

Uniqueness

N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide is unique due to its specific structure, which imparts distinct biological activities. Its combination of a benzoxazole ring with an amide group and a prop-2-enyl chain allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-11(16)14-8-7-12-15-13-9(2)5-4-6-10(13)17-12/h3-6H,1,7-8H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIFAGFDGZCHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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